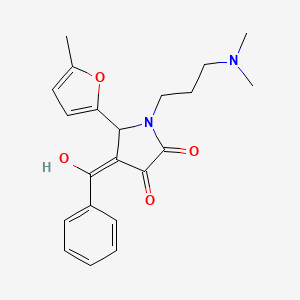

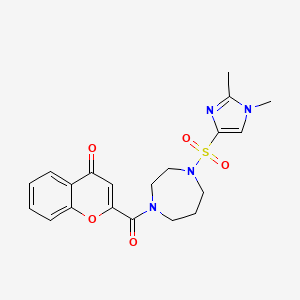

![molecular formula C14H18N2O3 B2646162 N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide CAS No. 1902907-64-5](/img/structure/B2646162.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” is a derivative of nicotinamide, which is a form of vitamin B3, and a dioxin derivative . Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs). Nicotinamide plays a crucial role in the production of energy in cells and the regulation of cellular processes .

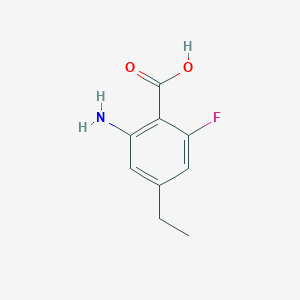

Molecular Structure Analysis

The molecular structure of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” would likely involve a dioxin ring attached to a nicotinamide molecule . The exact structure would depend on the specific locations of these attachments.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” would depend on its specific molecular structure. Nicotinamide is a white, crystalline powder that is soluble in water . Dioxins are generally insoluble in water and have low volatility .Aplicaciones Científicas De Investigación

Application in OLED Devices

The compound has been used in the fabrication of high-performance deep-blue OLED (Organic Light Emitting Diodes). It has been found that these compounds exhibit superior photophysical, electrochemical, and electroluminescent properties . The non-doped carbazole-based device displayed improved electroluminescent performances .

Antibacterial Agents

N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have been synthesized and found to be potent antibacterial agents . They have shown significant antibacterial potential and inhibitory activity against lipoxygenase enzyme .

Enzyme Inhibitors

These compounds have also been found to be moderate enzyme inhibitors . They have been used in the study of various enzymes and their inhibition .

Biofilm Inhibition

The compounds have been used in the study of bacterial biofilm inhibition . They have shown significant activity against pathogenic bacterial strains like Escherichia coli and Bacillus subtilis .

Hemolytic Activity

The compounds have been studied for their hemolytic activity . Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Nonlinear Optical Material

A new organic nonlinear optical (NLO) material has been synthesized using this compound . Single crystals were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .

Central Nervous System Depressants

The 1,4-benzoxazine and 1,4-benzodioxin subunits, and their 2,3-dihydro analogs are present in some naturally occurring substances and synthetic bioactive compounds . These compounds are known to be central nervous system depressants .

Antipsychotic Agents

These compounds are also known to be antipsychotic agents . They have been used in the treatment of various psychological disorders .

Safety and Hazards

The safety and hazards of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” would depend on its specific properties. Nicotinamide is generally considered safe at recommended doses, but can cause side effects at high doses . Dioxins are highly toxic and can cause reproductive and developmental problems, damage the immune system, interfere with hormones and also cause cancer .

Direcciones Futuras

The future research directions for “N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide” could involve exploring its potential biological activities, given the known roles of nicotinamide in cellular processes . Additionally, understanding the potential toxicity of the dioxin component would be important .

Propiedades

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-14(10-2-1-5-15-9-10)16-11-3-4-12-13(8-11)19-7-6-18-12/h1-2,5,9,11-13H,3-4,6-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWKVAQIBZEICK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CN=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2646081.png)

![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2646093.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2646095.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646101.png)